6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

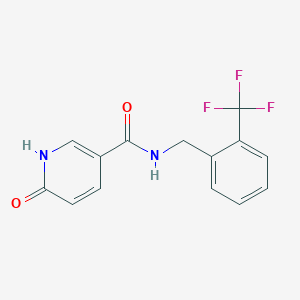

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is a compound that features a trifluoromethyl group, a benzyl group, and a nicotinamide moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of nicotinic acid with ammonia or an amine under suitable conditions.

Introduction of the Hydroxy Group: The hydroxy group can be introduced via hydroxylation reactions, often using oxidizing agents.

Attachment of the Trifluoromethylbenzyl Group: This step involves the reaction of the nicotinamide derivative with a trifluoromethylbenzyl halide in the presence of a base to form the final product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Análisis De Reacciones Químicas

Types of Reactions

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of substituted derivatives with various functional groups.

Aplicaciones Científicas De Investigación

Antiviral Applications

Recent studies have highlighted the efficacy of compounds related to 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide as inhibitors of HIV-1 replication. For instance, derivatives based on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold have been shown to inhibit RNase H function and HIV-1 reverse transcriptase (RT) activity effectively.

Key Findings:

- Inhibition Potency : Compounds demonstrated IC50 values in the range of 14 µM for RNase H inhibition and showed a selectivity index greater than 10 against HIV-1 replication, indicating low cytotoxicity while maintaining antiviral efficacy .

- Mechanism of Action : These compounds act as allosteric inhibitors, blocking both the polymerase and RNase H functions of HIV-1 RT, even in the presence of mutations that confer resistance to non-nucleoside reverse transcriptase inhibitors (NNRTIs) .

Anticancer Activity

The anticancer potential of this compound is also noteworthy. Research indicates that related compounds exhibit significant cytotoxic effects against various cancer cell lines through mechanisms such as inhibiting cell proliferation and angiogenesis.

Case Study:

- Cytotoxicity Assessment : In an MTT assay evaluating the compound's effectiveness against several cancer cell lines (e.g., MCF-7, HeLa), notable IC50 values were recorded:

| Cell Line Type | IC50 (µM) |

|---|---|

| MCF-7 | 29.10 ± 0.18 |

| HeLa | 32.84 ± 0.02 |

| Jurkat | 41.07 ± 0.11 |

| NIH-3T3 | 95.2 ± 0.12 |

This data suggests a selective toxicity profile where the compound effectively targets cancer cells while exhibiting minimal effects on non-cancerous cells .

Modulation of Chemokine Receptors

Another significant application of this compound is its role as a modulator of chemokine receptors, particularly CCR5, which is crucial in HIV infection pathways.

Patent Insights:

- The compound has been patented for its ability to bind to chemokine receptors and demonstrate protective effects against HIV infection by modulating receptor activity . This application underscores its potential in developing therapeutic strategies for managing viral infections.

Synthesis and Structural Insights

The synthesis of this compound involves several steps that ensure high yield and purity. The chemical structure allows for modifications that can enhance its biological activity.

Synthesis Overview:

Mecanismo De Acción

The mechanism of action of 6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The nicotinamide moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 6-hydroxy-N-(2-(trifluoromethyl)phenyl)nicotinamide

- 6-hydroxy-N-(2-(trifluoromethyl)benzyl)pyridine

- 6-hydroxy-N-(2-(trifluoromethyl)benzyl)quinoline

Uniqueness

6-hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is unique due to the presence of both a hydroxy group and a trifluoromethylbenzyl group, which can impart distinct chemical and biological properties. The combination of these functional groups can enhance the compound’s reactivity, stability, and potential biological activity compared to similar compounds.

Actividad Biológica

6-Hydroxy-N-(2-(trifluoromethyl)benzyl)nicotinamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a hydroxyl group, a trifluoromethyl group, and a nicotinamide moiety, which contribute to its unique chemical and biological properties. The structure can be represented as follows:

Anticancer Properties

Research has indicated that derivatives of nicotinamide exhibit various anticancer activities. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects on several cancer cell lines, including:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 10.5 |

| MCF-7 (breast cancer) | 12.3 |

| A549 (lung cancer) | 8.9 |

These findings suggest that the compound may inhibit cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Enzyme Inhibition

This compound has been studied for its inhibitory effects on various enzymes, particularly those involved in metabolic pathways. Notably, it has shown potential as an inhibitor of:

- Sirtuin 2 : Implicated in cellular aging and metabolism.

- Histone Deacetylases (HDACs) : Associated with cancer progression.

The inhibition of these enzymes suggests a role for the compound in epigenetic regulation and metabolic modulation .

The proposed mechanism of action for this compound includes:

- Binding to Target Proteins : The trifluoromethyl group enhances lipophilicity, allowing better interaction with lipid membranes and target proteins.

- Modulation of Signaling Pathways : By inhibiting specific enzymes, the compound may alter signaling pathways related to cell growth and survival.

- Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to increased cell death .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in clinical settings:

- Study on Sirtuin Inhibitors : A clinical trial demonstrated that compounds targeting Sirtuin 2 could reduce tumor growth in patients with advanced cancers.

- Nicotinamide Derivatives : Research showed that derivatives with structural similarities to this compound exhibited enhanced antitumor activity compared to their parent compounds.

Propiedades

IUPAC Name |

6-oxo-N-[[2-(trifluoromethyl)phenyl]methyl]-1H-pyridine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3N2O2/c15-14(16,17)11-4-2-1-3-9(11)7-19-13(21)10-5-6-12(20)18-8-10/h1-6,8H,7H2,(H,18,20)(H,19,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRPHKZLXEXVBGP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CNC(=O)C2=CNC(=O)C=C2)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.